molecular formula C21H24N4O4 B2900483 N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-36-9

N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Katalognummer B2900483
CAS-Nummer: 880811-36-9
Molekulargewicht: 396.447
InChI-Schlüssel: PMUXLDIVXOMOBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, also known as DOB, is a synthetic drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1967 and has since gained popularity among researchers for its potential scientific applications. DOB is a potent hallucinogen that acts on the central nervous system, producing profound alterations in perception, mood, and thought.

Wirkmechanismus

The exact mechanism of action of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is not fully understood, but it is believed to act primarily as a partial agonist at serotonin 2A receptors (5-HT2A). Activation of 5-HT2A receptors is thought to be responsible for the hallucinogenic effects of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide. N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide may also affect other neurotransmitter systems, including dopamine and norepinephrine, which could contribute to its behavioral effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide produces a wide range of biochemical and physiological effects, including alterations in heart rate, blood pressure, body temperature, and respiration. It also produces changes in brain activity, including increased activity in the prefrontal cortex, visual cortex, and limbic system. N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which could contribute to its behavioral effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in lab experiments is its potency and selectivity for 5-HT2A receptors, which allows for precise pharmacological manipulation of this receptor subtype. Additionally, N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has a long duration of action, which can be useful for studying the long-term effects of hallucinogens on behavior and brain function. However, one limitation of using N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in lab experiments is its potential for producing adverse effects, including anxiety, paranoia, and psychosis. Researchers must take precautions to ensure the safety of subjects and minimize the risk of adverse effects.

Zukünftige Richtungen

Future research on N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide could focus on elucidating the neural mechanisms underlying its effects on behavior and brain function. Additionally, studies could investigate the potential therapeutic applications of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, particularly in the treatment of psychiatric disorders such as depression and anxiety. Research could also explore the use of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide as a tool for studying the neural basis of consciousness and the relationship between brain activity and subjective experience. Finally, future studies could investigate the potential risks and benefits of using N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide in clinical settings, including its safety and efficacy as a therapeutic agent.

Synthesemethoden

The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with benzotriazole in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with hexanoyl chloride to produce N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide. The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is relatively straightforward, and the yield can be optimized by adjusting the reaction conditions.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought, making it a useful tool for studying the neural basis of consciousness. N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has also been used to study the effects of hallucinogens on animal behavior, including locomotion, exploration, and social interactions. Additionally, N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has been used in pharmacological studies to investigate the role of serotonin receptors in the mechanism of action of hallucinogens.

Eigenschaften

IUPAC Name

N-(3,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-28-16-12-15(13-17(14-16)29-2)22-20(26)10-4-3-7-11-25-21(27)18-8-5-6-9-19(18)23-24-25/h5-6,8-9,12-14H,3-4,7,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUXLDIVXOMOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.